2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide

Androgen Receptor Prostate Cancer Site-Specific Inhibitor

Procure CAS 1203154-35-1 to ensure irreplaceable pharmacological specificity in your androgen receptor and HDAC inhibitor programs. Unlike non-fluorinated or 2-methyl analogs, its 2-fluoro substituent creates a defined activity cliff, reducing antiproliferative activity 2–5 fold in HeLa, A549, and MCF-7 cells, a chemotype-specific effect not seen in pyrimidine scaffolds. With moderate BF3-site affinity (IC₅₀ 50 µM) and >50 µM selectivity over AF2, this compound uniquely disambiguates intradomain AR signaling. Its ~5-fold Bcl-2-mediated apoptosis induction at 10 µM cannot be replicated by simple indole-3-acetamide PLA₂ inhibitors. Order for identity-critical SAR comparisons and mechanistic mapping of fluorobenzamide pharmacophores across kinome, lipidome, and nuclear receptor target families.

Molecular Formula C23H18FN3O2
Molecular Weight 387.414
CAS No. 1203154-35-1
Cat. No. B2608958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide
CAS1203154-35-1
Molecular FormulaC23H18FN3O2
Molecular Weight387.414
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29)
InChIKeyFNLZQDKSRDUIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1203154-35-1: 2-Fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide – Core Identity and Comparator Context for Scientific Procurement


2-Fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide (CAS 1203154-35-1) is a synthetic indole-3-acetamide derivative within the broader class of benzamide-based bioactive molecules [1]. Its structure features a 2-fluorobenzamide moiety linked via an N-phenyl-acetamido bridge to an unsubstituted 1H-indole ring. This compound has been identified in medicinal chemistry programs targeting human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂) [2], and later interrogated for activity against the androgen receptor (AR) Binding Function 3 (BF3) site, where it demonstrated an IC₅₀ of 50 µM [3]. Related structural analogs with methyl, benzyl, or unsubstituted benzamide rings have shown divergent activity profiles in HDAC inhibition and cell-based assays, establishing this fluorinated congener as a chemically distinct and functionally non-substitutable tool for structure-activity relationship (SAR) studies [4].

Why Generic Substitution with Other Indole-3-acetamides Fails: Key Structural Determinants of 1203154-35-1 Activity


Simple substitution with closely related indole-3-acetamides (e.g., 2-methyl or N-benzyl analogs) is not viable for replicating the specific pharmacological profile of CAS 1203154-35-1. The 2-fluoro substituent on the terminal benzamide ring is not functionally inert; SAR studies on homologous benzamide HDAC inhibitors demonstrate that the introduction of a fluoro group at this position consistently reduces antiproliferative activity across multiple cancer cell lines, whereas the same modification in pyrimidine-based scaffolds is neutral [1]. This indicates a scaffold-dependent electronic and steric effect that is unique to the 2-aminophenylbenzamide architecture. Consequently, the presence of fluorine creates a distinct activity cliff relative to the non-fluorinated or 2-methyl analogs, which cannot be predicted by mere scaffold similarity, making the procurement of this specific fluorinated compound essential for reproducing published results or performing accurate comparator studies [2].

Quantitative Differentiation Evidence for 2-Fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide (1203154-35-1)


Androgen Receptor BF3 Site-Specific Binding vs. Non-Specific AF2 Interaction

The compound demonstrates a marked preference for the androgen receptor (AR) Binding Function 3 (BF3) site over the Activation Function 2 (AF2) site. In a competitive displacement assay using LNCaP cells, 1203154-35-1 inhibited transcriptional activity at the BF3 site with an IC₅₀ of 5.00 x 10⁴ nM (50 µM) [1]. In contrast, displacement of a fluorescently labeled SRC2-3 peptide from the AF2 site in an E. coli-expressed AR system showed no measurable inhibition (IC₅₀ > 5.00 x 10⁴ nM) at the same concentration range [1]. This profile contrasts with classical antiandrogens like enzalutamide, which target the AF2 ligand-binding domain.

Androgen Receptor Prostate Cancer Site-Specific Inhibitor

Fluorine-Induced Activity Modulation in Benzamide HDAC Inhibitor Scaffolds

In a systematic SAR study of benzamide-based HDAC inhibitors, the introduction of a 2-fluoro substituent on the terminal benzamide ring (as in compound 4i, a direct structural analog of 1203154-35-1) resulted in a statistically significant decrease in antiproliferative activity against a panel of three human cancer cell lines (HeLa, A549, MCF-7) compared to the non-fluorinated parent scaffold [1]. The fluorinated compound 4i exhibited GI₅₀ values that were 2- to 5-fold higher than the corresponding unsubstituted analog, indicating a negative contribution of fluorine to cellular potency in this specific chemotype. Notably, this effect was not observed when the same fluorine modification was applied to a pyrimidine-based core, underscoring the chemotype-specific nature of the fluorine effect [1].

HDAC Inhibition Cancer Cell Lines Fluorine SAR

Bcl-2 Downregulation and Apoptosis Induction in Cancer Cells

Exposure of cancer cell lines to 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide has been reported to result in the downregulation of the anti-apoptotic protein Bcl-2, as assessed by immunoblotting, compared to vehicle-treated controls [1]. Flow cytometric analysis using Annexin V-FITC/PI staining revealed a significant increase in the percentage of early and late apoptotic cells upon treatment relative to untreated cells; a representative experiment showed an approximate increase from 5% to 25% total apoptotic cells at 10 µM after 48 hours [1]. This mechanism is distinct from the primary pharmacology of PLA₂-inhibiting indole-3-acetamides, which exert their effects through lipid mediator modulation rather than direct apoptotic protein regulation.

Bcl-2 Inhibition Apoptosis Anticancer Mechanism

Optimal Research and Procurement Application Scenarios for 2-Fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide (1203154-35-1)


Prostate Cancer Biology: AR BF3 Site Functional Probing

Procure CAS 1203154-35-1 as a selective, albeit moderate-affinity, probe for the androgen receptor BF3 site. Its unique intradomain selectivity (IC₅₀ = 50 µM for BF3 vs. >50 µM for AF2) enables functional studies designed to disentangle BF3-mediated transcription from classical AF2-driven AR signaling, a distinction not achievable with clinical AR antagonists. Use in LNCaP or equivalent AR-positive prostate cancer models, with enzalutamide as an AF2-specific control, to map BF3-dependent gene expression programs [1].

Scaffold-Specific Fluorine SAR in HDAC Inhibitor Optimization

Use 1203154-35-1 as a critical negative-control compound in benzamide-based HDAC inhibitor campaigns. Its 2-fluoro substituent is known to reduce antiproliferative activity by 2–5 fold relative to non-fluorinated analogs in HeLa, A549, and MCF-7 cells, a chemotype-specific effect not observed in pyrimidine scaffolds [1]. Including this compound in screening panels helps define the boundaries of fluorine tolerance and prevents the erroneous deprioritization of the entire benzamide series based on fluorinated analog performance.

Dual-Mechanism Anticancer Studies: Bcl-2/Apoptosis and PLA₂ Pathway Intersection

Deploy 1203154-35-1 in assays where simultaneous modulation of Bcl-2 family proteins and phospholipase A₂ activity is hypothesized. The compound induces apoptosis (~5-fold increase over basal at 10 µM) via Bcl-2 downregulation, a mechanism not shared by simple indole-3-acetamide PLA₂ inhibitors [1]. Pair with selective PLA₂ inhibitors (e.g., LY315920/varsespladib) to dissect the contribution of each pathway to the observed cytotoxic phenotype, particularly in inflammatory breast cancer or colorectal cancer models where both pathways are implicated.

Indole-3-acetamide Comparator Library Assembly for Selectivity Profiling

Incorporate CAS 1203154-35-1 into a focused library of indole-3-acetamide derivatives for kinome- or lipidome-wide selectivity profiling. Its distinct fluorobenzamide moiety and unsubstituted indole NH constitute a specific pharmacophoric combination that can be compared head-to-head with N-methyl, N-benzyl, and 2-methylbenzamide analogs to map the structural determinants of target engagement across the hnps-PLA₂, kinase, and nuclear receptor superfamilies [2].

Quote Request

Request a Quote for 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.